2-(1-(o-Tolyl)vinyl)phenol
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Overview
Description
2-(1-(o-Tolyl)vinyl)phenol: is an organic compound with the molecular formula C15H14O It is a derivative of phenol, where the hydroxyl group is attached to an aromatic ring, and the vinyl group is substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(o-Tolyl)vinyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions . These reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the substitution process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-(o-Tolyl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The aromatic ring is highly reactive towards electrophiles, leading to substitutions at the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(1-(o-Tolyl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(1-(o-Tolyl)vinyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Phenol (C6H5OH): The parent compound with a hydroxyl group attached to an aromatic ring.
o-Cresol (C7H8O): Similar structure with a methyl group substituted at the ortho position.
2-Vinylphenol (C8H8O): Contains a vinyl group attached to the phenol ring.
Uniqueness: 2-(1-(o-Tolyl)vinyl)phenol is unique due to the presence of both the o-tolyl and vinyl groups, which impart specific chemical and physical properties that are not observed in the simpler phenol derivatives .
Properties
Molecular Formula |
C15H14O |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O/c1-11-7-3-4-8-13(11)12(2)14-9-5-6-10-15(14)16/h3-10,16H,2H2,1H3 |
InChI Key |
BMVNLNLNAPGTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=CC=C2O |
Origin of Product |
United States |
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